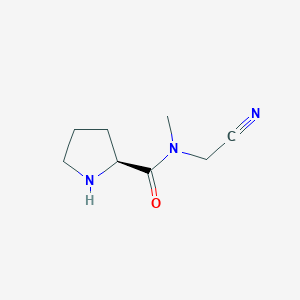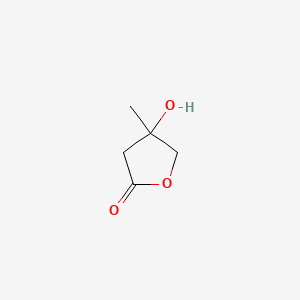
4-hydroxy-4-methyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-4-methyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is soluble in water, alcohols, ethers, ketones, esters, aromatic hydrocarbons, and halogenated hydrocarbons. This compound is primarily used as a solvent in various industrial applications and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-hydroxy-4-methyldihydrofuran-2(3H)-one can be synthesized through several methods. One common method involves the reaction of 4-hydroxy-4-methyl-2-pentanone with an acid catalyst. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the product. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using advanced separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-4-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds, amines, and thiols.
Scientific Research Applications
4-hydroxy-4-methyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-methyldihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the furan ring.
4-hydroxy-2-butanone: Similar functional groups but different carbon chain length.
4-hydroxy-4-methyl-2-hexanone: Similar functional groups but different carbon chain length.
Uniqueness
4-hydroxy-4-methyldihydrofuran-2(3H)-one is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and industrial processes .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
4-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-5(7)2-4(6)8-3-5/h7H,2-3H2,1H3 |
InChI Key |
LOWUODSNVLOLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


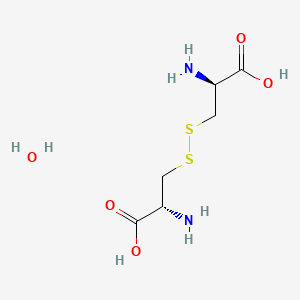

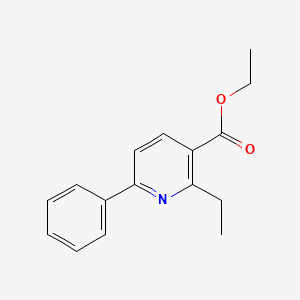
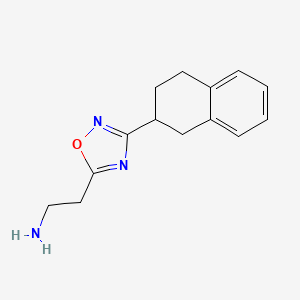
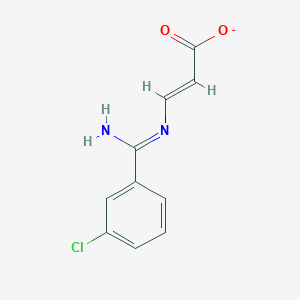

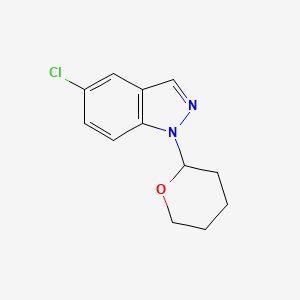
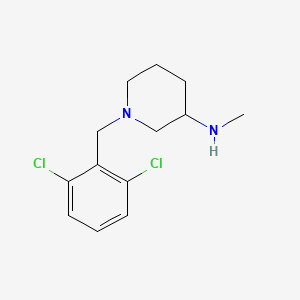
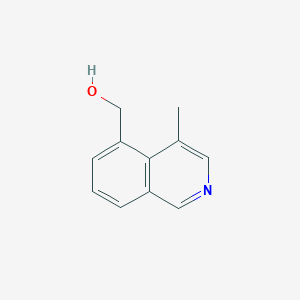
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)


![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
